N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique chemical structure. It is part of the pyridine class of compounds, which are known for their wide range of applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis processes. Key steps may include:
Starting with the preparation of the 1,2-dihydropyridine ring via a Hantzsch reaction.
Introducing the trifluoromethyl phenyl group through a nucleophilic substitution reaction.
Coupling with the methylsulfanyl phenyl group under controlled conditions to ensure proper functional group placement.
Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired yield and purity.
Industrial Production Methods
On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. This often involves continuous flow synthesis, automated reaction monitoring, and the use of bulk reagents. The industrial methods prioritize scalability, sustainability, and environmental impact reduction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is known to undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions with halogens or other nucleophiles can occur under suitable conditions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, cyanide ions
Conditions typically require controlled temperature, pressure, and the presence of specific catalysts to drive the reactions towards the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to sulfoxides or sulfones, while substitution could yield various halogenated derivatives.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has a wide array of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studies on its biological activity, including enzyme inhibition and binding affinity.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its mechanism of action includes:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.
Signal Transduction Pathways: : Involvement in modulating intracellular signaling pathways.
Molecular Interactions: : Forms hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
N-[2-(ethylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
N-[2-(methoxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
What sets N-[2-(methylsulfanyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide apart is the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties. This trifluoromethyl group enhances its stability, lipophilicity, and ability to cross biological membranes, making it a valuable candidate in medicinal chemistry.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S/c1-29-18-7-3-2-6-17(18)25-19(27)16-5-4-12-26(20(16)28)13-14-8-10-15(11-9-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWFPOHARCAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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